molecular formula C11H13BrN2 B3033738 3-(6-bromo-1H-indol-1-yl)propan-1-amine CAS No. 1158510-24-7

3-(6-bromo-1H-indol-1-yl)propan-1-amine

Cat. No.: B3033738
CAS No.: 1158510-24-7
M. Wt: 253.14
InChI Key: UFKULFCVJQKOFM-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-1-yl)propan-1-amine is a chemical compound with the molecular formula C11H13BrN2. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound features a bromine atom at the 6th position of the indole ring and a propan-1-amine group attached to the nitrogen atom of the indole ring. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-1-yl)propan-1-amine typically involves the bromination of indole followed by the introduction of the propan-1-amine group. One common method is as follows:

    Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6th position.

    Formation of this compound: The brominated indole is then reacted with 3-bromopropan-1-amine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-1H-indol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-(1H-indol-1-yl)propan-1-amine.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: 3-(1H-indol-1-yl)propan-1-amine.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-bromo-1H-indol-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The bromine atom and the indole ring play crucial roles in binding to receptors or enzymes, modulating their activity. The propan-1-amine group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)propan-1-amine: Lacks the bromine atom, which may result in different biological activities.

    6-bromoindole: Lacks the propan-1-amine group, affecting its solubility and reactivity.

    Indole-3-acetic acid: A plant hormone with different functional groups and biological roles.

Uniqueness

3-(6-bromo-1H-indol-1-yl)propan-1-amine is unique due to the presence of both the bromine atom and the propan-1-amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(6-bromoindol-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c12-10-3-2-9-4-7-14(6-1-5-13)11(9)8-10/h2-4,7-8H,1,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKULFCVJQKOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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